molecular formula C3H7ClO2 B152231 (R)-3-Chloro-1,2-propanediol CAS No. 57090-45-6

(R)-3-Chloro-1,2-propanediol

Cat. No.: B152231
CAS No.: 57090-45-6
M. Wt: 110.54 g/mol
InChI Key: SSZWWUDQMAHNAQ-VKHMYHEASA-N
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Description

®-3-Chloro-1,2-propanediol is an organic compound with the molecular formula C3H7ClO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-3-Chloro-1,2-propanediol can be synthesized through several methods. One common approach involves the chlorination of glycerol. This reaction typically uses hydrochloric acid or thionyl chloride as the chlorinating agent. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the chlorination process.

Industrial Production Methods: In industrial settings, ®-3-Chloro-1,2-propanediol is produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Types of Reactions:

    Oxidation: ®-3-Chloro-1,2-propanediol can undergo oxidation reactions to form various products, including aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form 3-chloro-1-propanol using reducing agents such as lithium aluminum hydride.

    Substitution: ®-3-Chloro-1,2-propanediol can participate in nucleophilic substitution reactions. For example, it can react with sodium hydroxide to form glycidol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: 3-Chloro-1-propanol.

    Substitution: Glycidol.

Scientific Research Applications

Chemistry: ®-3-Chloro-1,2-propanediol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of chiral building blocks for asymmetric synthesis.

Biology: In biological research, ®-3-Chloro-1,2-propanediol is used to study enzyme mechanisms and metabolic pathways. It serves as a substrate for enzymes involved in the metabolism of chlorinated compounds.

Medicine: This compound has potential applications in the development of pharmaceuticals. It is investigated for its role in drug synthesis and as a precursor for active pharmaceutical ingredients.

Industry: ®-3-Chloro-1,2-propanediol is used in the production of surfactants, resins, and plasticizers. It is also employed in the manufacture of epoxy resins and as a stabilizer in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of ®-3-Chloro-1,2-propanediol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The compound’s chlorinated structure allows it to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

    (S)-3-Chloro-1,2-propanediol: The enantiomer of ®-3-Chloro-1,2-propanediol, with similar chemical properties but different biological activities.

    3-Chloro-1-propanol: A related compound with one less hydroxyl group, used in similar applications but with different reactivity.

    Glycidol: A product of the substitution reaction of ®-3-Chloro-1,2-propanediol, used in the synthesis of various chemicals.

Uniqueness: ®-3-Chloro-1,2-propanediol is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.

Properties

IUPAC Name

(2R)-3-chloropropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWWUDQMAHNAQ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205710
Record name alpha-Chlorohydrin, (-)-
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Molecular Weight

110.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57090-45-6
Record name (2R)-3-Chloro-1,2-propanediol
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Record name alpha-Chlorohydrin, (-)-
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Record name alpha-Chlorohydrin, (-)-
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Record name (R)-3-chloropropane-1,2-diol
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Record name (2R)-3-chloropropane-1,2-diol
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Record name .ALPHA.-CHLOROHYDRIN, (-)-
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Synthesis routes and methods

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.
Name
CPD water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1682 kg
Type
solvent
Reaction Step Three
Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
Type
reactant
Reaction Step Four
Name
Quantity
907 kg
Type
solvent
Reaction Step Four
Quantity
28 kg
Type
solvent
Reaction Step Five
[Compound]
Name
CaCl2.2H2O
Quantity
233 kg
Type
reactant
Reaction Step Six
Name
Quantity
723 kg
Type
solvent
Reaction Step Six
Quantity
176 kg
Type
reactant
Reaction Step Seven
Name
Quantity
176 kg
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
128 kg
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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